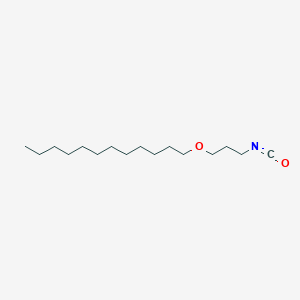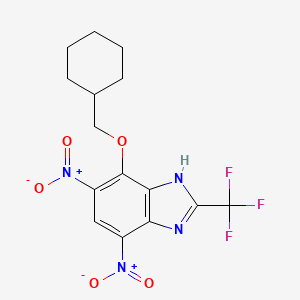
1-(3-Isocyanatopropoxy)dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isocyanatopropoxy)dodecane is an organic compound with the molecular formula C15H29NO2 It is a derivative of dodecane, a saturated hydrocarbon, and contains an isocyanate functional group attached to a propoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isocyanatopropoxy)dodecane typically involves the reaction of dodecanol with 3-isocyanatopropyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Isocyanatopropoxy)dodecane can undergo various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with alcohols or amines are often carried out under mild conditions, sometimes with the addition of a catalyst to enhance the reaction rate.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Aplicaciones Científicas De Investigación
1-(3-Isocyanatopropoxy)dodecane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of 1-(3-Isocyanatopropoxy)dodecane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable carbamate or urea linkages. These reactions are crucial in the formation of polymers and other materials where cross-linking is desired. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
1-Isocyanatohexane: Similar in structure but with a shorter carbon chain.
1-(3-Isocyanatopropoxy)hexane: Similar structure with a shorter dodecane chain.
1-Isocyanatododecane: Lacks the propoxy group, making it less reactive in certain applications.
Uniqueness
1-(3-Isocyanatopropoxy)dodecane is unique due to the presence of both the isocyanate and propoxy groups. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler counterparts. The longer dodecane chain also imparts different physical properties, such as increased hydrophobicity and flexibility, making it suitable for specific industrial applications.
Propiedades
Número CAS |
60853-01-2 |
|---|---|
Fórmula molecular |
C16H31NO2 |
Peso molecular |
269.42 g/mol |
Nombre IUPAC |
1-(3-isocyanatopropoxy)dodecane |
InChI |
InChI=1S/C16H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-17-16-18/h2-15H2,1H3 |
Clave InChI |
RFXWQAVVCGUWEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)



![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
